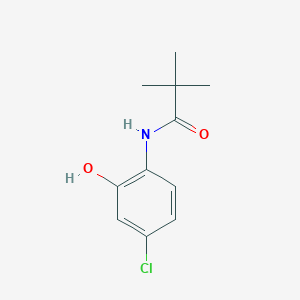

N-(4-Chloro-2-hydroxyphenyl)pivalamide

Description

N-(4-Chloro-2-hydroxyphenyl)pivalamide (IUPAC name: N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) is a synthetic organic compound featuring a pivalamide (2,2-dimethylpropanamide) group attached to a substituted phenolic ring. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 251.69 g/mol. Key physicochemical properties include a calculated LogP (octanol-water partition coefficient) of 3.68, indicating moderate lipophilicity, and a polar surface area (PSA) of 52.82 Ų, which influences solubility and permeability .

The compound is synthesized via amidation reactions, often involving chloro-substituted phenolic precursors and pivaloyl chloride derivatives. Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and HRMS analyses . Its primary applications are in medicinal chemistry research, particularly as an intermediate in the development of bioactive molecules targeting enzyme inhibition or receptor modulation.

Properties

CAS No. |

116278-66-1 |

|---|---|

Molecular Formula |

C11H14ClNO2 |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15) |

InChI Key |

YUMXSXMCOJETAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 4-Chloro-2-hydroxyaniline with Pivaloyl Chloride

The most common and straightforward method to prepare this compound involves the reaction of 4-chloro-2-hydroxyaniline with pivaloyl chloride under basic conditions. This method is well-documented in organic synthesis literature and pharmaceutical chemistry.

- Dissolve 4-chloro-2-hydroxyaniline in an appropriate solvent such as dichloromethane (DCM).

- Cool the solution to 0 °C.

- Add a base such as triethylamine or N,N-diisopropylamine to neutralize the hydrochloric acid formed during the reaction.

- Slowly add pivaloyl chloride dropwise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for several hours (typically 3–4 h).

- Quench the reaction with water.

- Separate the organic layer and wash with water and brine.

- Dry the organic phase over sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane as eluent.

- This method typically affords the desired compound in yields exceeding 80%, often reaching up to 96% under optimized conditions.

| Reagent | Amount | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Chloro-2-hydroxyaniline | 10 mmol | DCM, 0 °C to room temp | >80 | Base: triethylamine or DIPEA |

| Pivaloyl chloride | 12 mmol | Stirring for 3–4 h | Purification by silica gel |

Hydroxylation of Substituted Anilides Followed by Acylation

Another approach involves the synthesis of substituted anilides followed by directed ortho-hydroxylation using organo-photocatalysis combined with transition metal catalysis. This method allows regioselective hydroxylation of anilide derivatives which can then be converted to the target compound.

- Start with an anilide precursor such as ethyl 2-pivalamidobenzoate.

- Apply a catalytic system involving Rhodium or other transition metals under photocatalytic conditions.

- The hydroxylation occurs ortho to the amide group.

- Subsequent functional group transformations yield this compound derivatives.

This method is more complex and suited for advanced synthetic applications where regioselectivity and functional group tolerance are critical.

Synthesis via Arylhydroxylamine Intermediates

A detailed synthetic route involves the preparation of arylhydroxylamines as intermediates, which are then converted to the target amide.

- Reduction of nitroarene precursors (e.g., 4-chloro-2-nitroaniline) to arylhydroxylamines using hydrazine monohydrate and 5% Rhodium on carbon catalyst in tetrahydrofuran (THF) at 0 °C to room temperature.

- The arylhydroxylamine is then acylated with pivaloyl chloride in the presence of sodium bicarbonate at 0 °C.

- The product is purified by flash column chromatography.

- This method allows access to a variety of substituted anilides with high regioselectivity.

- It is suitable for gram-scale synthesis.

Summary Table of Preparation Methods

Analytical and Characterization Data

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the structure and purity, showing characteristic chemical shifts corresponding to the amide NH, aromatic protons, and tert-butyl group of the pivalamide.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula $$C{12}H{14}ClNO_2$$ with expected isotopic patterns for chlorine.

- Melting Point: Consistent with literature values for purity assessment.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-Chloro-2-hydroxyphenyl)pivalamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives, especially under catalytic hydrogenation conditions.

Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Chloro-2-hydroxyphenyl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for studying the effects of chloro and hydroxy substituents on biological activity.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-hydroxyphenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in these interactions, influencing the binding affinity and activity of the compound. The pivalamide moiety provides stability and enhances the compound’s overall properties.

Comparison with Similar Compounds

Aromatic Ring Substitutions

Key Observations :

- The 4-chloro-2-hydroxy substitution in the target compound enhances electrophilic reactivity compared to unsubstituted analogues like N-(4-hydroxyphenyl)pivalamide, enabling selective modifications .

- Electron-withdrawing groups (e.g., acetyl in N-(3-Acetylphenyl)pivalamide) reduce LogP, affecting membrane permeability .

Amide Group Variations

Key Observations :

- Pivalamide derivatives exhibit superior steric shielding, reducing enzymatic degradation compared to smaller amides like acetamides .

Heterocyclic Analogues

Pyridine-based pivalamides (e.g., N-(2-chloro-3-hydroxypyridin-4-yl)pivalamide) demonstrate distinct electronic properties due to the nitrogen atom in the aromatic ring, altering binding affinity in kinase inhibition studies .

Sulfonamide Analogues

N-(4-Chloro-2-hydroxyphenyl)-4-methylbenzenesulfonamide replaces the pivalamide group with a sulfonamide, increasing polarity (PSA = 71.5 Ų) and enabling hydrogen-bond interactions in protein-ligand complexes .

Biological Activity

N-(4-Chloro-2-hydroxyphenyl)pivalamide is an organic compound characterized by a pivalamide group linked to a substituted phenyl ring. Its molecular structure, featuring both chloro and hydroxy substituents, suggests significant potential for various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

- Molecular Formula : CHClNO\

- Functional Groups : Pivalamide, chloro group, hydroxy group

- Structural Features :

- The chloro group enhances lipophilicity, potentially improving cellular penetration.

- The hydroxy group may facilitate interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound exhibit various pharmacological properties:

- Anti-inflammatory Activity : Compounds with hydroxyl groups are often effective in inhibiting inflammatory pathways.

- Analgesic Effects : Similar structures have shown promise in pain relief mechanisms.

- Antimicrobial Properties : The presence of halogen and hydroxyl groups is associated with enhanced antimicrobial activity.

Inhibitory Effects on Viral Replication

A study on related compounds demonstrated that analogues with structural similarities to this compound exhibited potent inhibition of human adenovirus (HAdV) replication. For instance, specific derivatives showed IC values as low as 0.27 μM against HAdV, indicating strong antiviral potential while maintaining low cytotoxicity (CC = 156.8 μM) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl ring significantly affect biological activity. For example:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)acetamide | Acetamide instead of pivalamide | Analgesic properties |

| N-(3-Chlorophenyl)formamide | Different chlorine position | Varying reactivity patterns |

| 4-Chloro-2-hydroxyaniline | Lacks pivalamide group | Precursor for derivatives |

| N-(2-Hydroxyphenyl)pivalamide | Hydroxyl at a different position | Distinct biological activities |

These variations highlight the importance of specific substituents in modulating the compound's pharmacological effects .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The hydroxy and amide groups may facilitate binding to specific enzymes or receptors, modulating their activity.

- Cellular Penetration : The chloro group enhances lipophilicity, aiding in cellular uptake and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Chloro-2-hydroxyphenyl)pivalamide, and what are their respective yields and reaction conditions?

- Methodological Answer : Two primary synthesis routes are documented:

- Route 1 : Reacting 116278-63-8 under optimized conditions yields the target compound in 84% yield. This method involves coupling reactions with intermediates such as 4-chloro-2-hydroxyphenylamine and pivaloyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C .

- Route 2 : Using 116278-65-0 as a precursor, the reaction proceeds via nucleophilic substitution with tert-butyl chloroacetate in tetrahydrofuran (THF) at reflux, achieving an 80% yield .

- Key Considerations : Solvent purity, temperature control, and stoichiometric ratios are critical for reproducibility.

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodological Answer :

- 13C NMR : Predicts distinct peaks for the pivaloyl group (C=O at ~175 ppm) and aromatic carbons (chloro-substituted phenyl ring at ~120–140 ppm). Experimental data align with predicted shifts .

- 1H NMR : Hydroxyl protons (δ ~10.5 ppm) and tert-butyl protons (δ ~1.2 ppm) are key identifiers. Coupling patterns for aromatic protons confirm substitution positions .

- Validation : Cross-referencing with synthesized standards and computational predictions ensures accuracy.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties or reactivity of this compound?

- Methodological Answer :

- Thermochemical Calculations : Use hybrid functionals (e.g., B3LYP) to compute bond dissociation energies or reaction enthalpies. Becke’s exchange-correlation functional (combining exact exchange and gradient corrections) improves accuracy for atomization energies and ionization potentials .

- Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to model electron distribution, particularly around the chloro and hydroxyl groups, to predict sites for electrophilic/nucleophilic attack .

- Tools : Gaussian or ORCA software with basis sets like 6-31G(d,p) for geometry optimization.

Q. How do reaction conditions influence lithiation pathways in pivalamide derivatives, and how can substitution patterns be controlled?

- Methodological Answer :

- Base Selection : Using n-BuLi at -20°C to 0°C promotes ortho-lithiation on the phenyl ring, while t-BuLi at lower temperatures (-78°C) favors α-lithiation at the pivalamide side chain .

- Quenching Strategies : Electrophiles like aldehydes or iodine selectively trap lithiated intermediates. For example, iodine quenching post-lithiation yields iodinated derivatives with >90% regioselectivity .

Q. What analytical techniques beyond NMR are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a mixed-mode reversed-phase/cation exchange column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 256.08) and detects impurities like dechlorinated byproducts .

- Stability Testing : Accelerated degradation studies under acidic/basic conditions (pH 3–10) identify hydrolysis-prone sites (e.g., the amide bond) .

Data Contradiction Analysis

Q. How can discrepancies in spectroscopic data during characterization be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-computed values (e.g., using the B3LYP functional). Deviations >1 ppm may indicate conformational flexibility or solvent effects .

- X-ray Crystallography : If crystals are obtainable, use SHELXL for structure refinement. Space group determination (e.g., monoclinic P21/c) resolves ambiguities in bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.